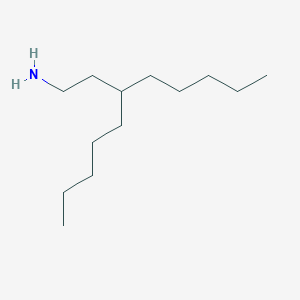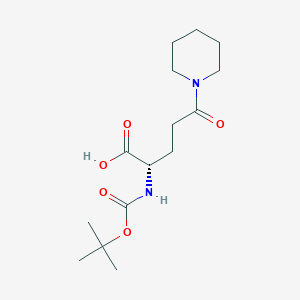
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a ketone, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the piperidine ring: The piperidine ring is introduced through a cyclization reaction, often using a suitable precursor and a cyclizing agent.
Introduction of the ketone group: The ketone group is introduced via oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Final assembly: The protected amino acid is coupled with the piperidine derivative under peptide coupling conditions, using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers, continuous flow reactors, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical pathways. The piperidine ring and ketone group also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the Boc protecting group allows for selective deprotection and functionalization, while the piperidine ring provides structural rigidity and potential biological activity.
Propriétés
Formule moléculaire |
C15H26N2O5 |
|---|---|
Poids moléculaire |
314.38 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 |
Clé InChI |
WJMYMQGGFFEBPP-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


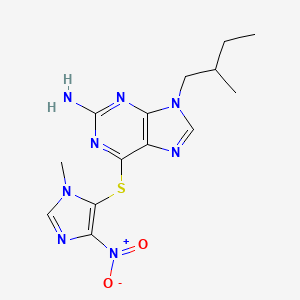
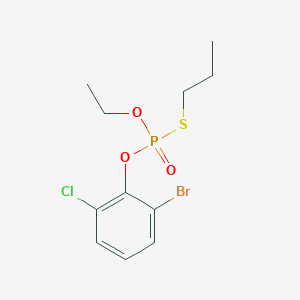
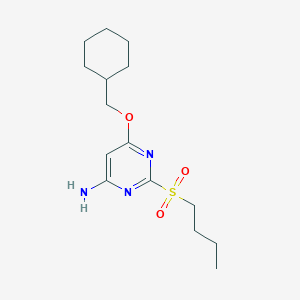
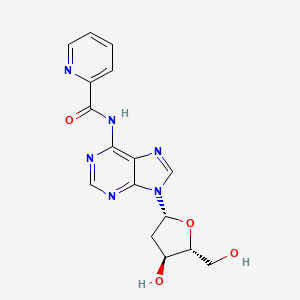

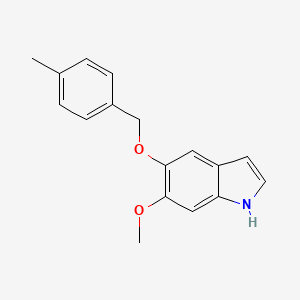

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
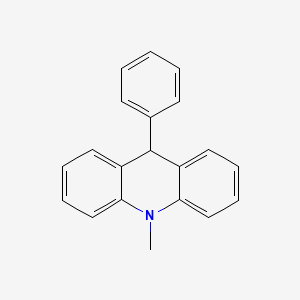
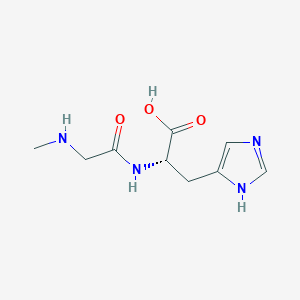
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
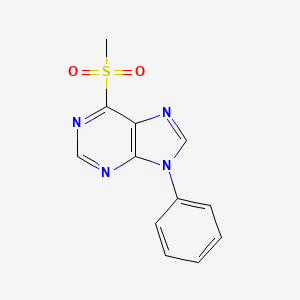
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
